molecular formula C9H10F3NO B1322481 3-Methoxy-5-(trifluoromethyl)benzylamine CAS No. 916420-96-7

3-Methoxy-5-(trifluoromethyl)benzylamine

Cat. No.: B1322481
CAS No.: 916420-96-7
M. Wt: 205.18 g/mol
InChI Key: WNCDSBLUNYDXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3NO. It is a benzylamine derivative characterized by the presence of a methoxy group at the third position and a trifluoromethyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-Methoxy-5-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: 3-Methoxy-5-(trifluoromethyl)benzaldehyde or 3-Methoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

3-Methoxy-5-(trifluoromethyl)benzylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

3-Methoxy-5-(trifluoromethyl)benzylamine is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDSBLUNYDXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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